5-Bromo-1-isopropylbenzoimidazole
Overview
Description
5-Bromo-1-isopropylbenzoimidazole is a heterocyclic aromatic compound with the molecular formula C10H11BrN2 It is a derivative of benzimidazole, featuring a bromine atom at the 5-position and an isopropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-isopropylbenzoimidazole typically involves the cyclization of 4-bromo-1-N-isopropylbenzene-1,2-diamine with triethyl orthoformate . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar protocols to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-isopropylbenzoimidazole can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form various cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzimidazoles, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
5-Bromo-1-isopropylbenzoimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-isopropylbenzoimidazole involves its interaction with specific molecular targets. As a benzimidazole derivative, it can bind to the minor groove of DNA, recognizing specific base sequences . This binding can interfere with DNA replication and transcription processes, leading to its biological effects.
Comparison with Similar Compounds
5-Bromo-1-isopropylbenzoimidazole hydrochloride: A similar compound with an additional hydrochloride group.
Other Benzimidazole Derivatives: Compounds such as 5,6-dimethylbenzimidazole and 2,5-dimethylbenzimidazole share structural similarities and exhibit comparable biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-1-propan-2-ylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNOCKJHUYTFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609700 | |
Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200114-01-7 | |
Record name | 5-Bromo-1-(1-methylethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1200114-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1-isopropylbenzoimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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